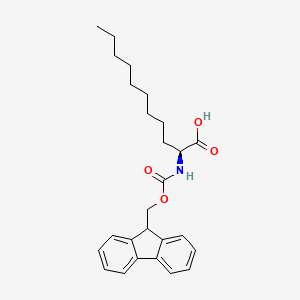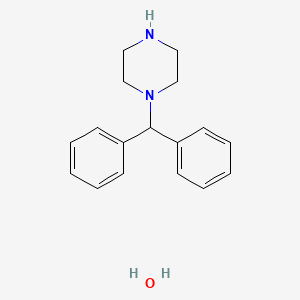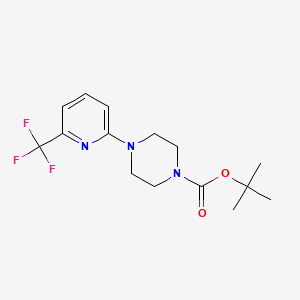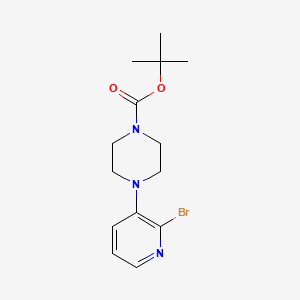![molecular formula C17H15ClF3NO3 B1443848 2-[3-(6-Cloro-4-trifluorometil-piridin-2-il)-fenoxi]-ácido propiónico éster etílico CAS No. 1311278-39-3](/img/structure/B1443848.png)
2-[3-(6-Cloro-4-trifluorometil-piridin-2-il)-fenoxi]-ácido propiónico éster etílico
Descripción general
Descripción
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a useful research compound. Its molecular formula is C17H15ClF3NO3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos: Protección de Cultivos
Los derivados de TFMP se utilizan ampliamente en la industria agroquímica para proteger los cultivos de plagas. La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características del grupo piridina contribuyen a las actividades biológicas de estos compuestos . Son particularmente efectivos en formulaciones diseñadas para controlar una amplia gama de plagas agrícolas, ofreciendo una solución sostenible para mejorar el rendimiento de los cultivos.
Industria Farmacéutica: Desarrollo de Medicamentos
Varios derivados de TFMP han sido aprobados para su uso en productos farmacéuticos. Se ha descubierto que estos compuestos exhiben diversas actividades farmacológicas, lo que los hace valiosos en el desarrollo de nuevas moléculas de fármacos . La presencia del grupo trifluorometilo en un fármaco puede alterar significativamente su estabilidad metabólica, potencia y perfil farmacocinético general.
Medicina Veterinaria
Además de los productos farmacéuticos humanos, los derivados de TFMP también se utilizan en la medicina veterinaria. Contribuyen al desarrollo de tratamientos para enfermedades en animales, mejorando la salud y la productividad del ganado .
Síntesis de Compuestos Orgánicos
El TFMP y sus derivados sirven como intermediarios clave en la síntesis de una amplia gama de compuestos orgánicos. Su reactividad única permite la creación de moléculas complejas que se pueden utilizar en diversas aplicaciones químicas .
Desarrollo de Materiales Funcionales
La incorporación de derivados de TFMP en materiales puede conducir al desarrollo de materiales funcionales con propiedades únicas. Estos materiales encuentran aplicaciones en electrónica, recubrimientos y otros sectores industriales .
Ciencia Ambiental: Degradación de Pesticidas
El estudio de los derivados de TFMP también se extiende a la ciencia ambiental, donde los investigadores investigan las vías de degradación y el destino ambiental de los pesticidas que contienen el grupo TFMP. Esta investigación es crucial para comprender el impacto a largo plazo de estos compuestos en los ecosistemas .
Propiedades
IUPAC Name |
ethyl 2-[3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-5-11(7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLBJUAZSCSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

